molecular formula C25H34N2O6S B6571243 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-25-7

3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571243
CAS No.: 946292-25-7
M. Wt: 490.6 g/mol
InChI Key: NYIOUPGKQMQBAX-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is an organic compound known for its intricate chemical structure. This compound is characterized by its unique arrangement of ethoxy groups, a sulfonyl moiety, and a tetrahydroquinoline skeleton attached to a benzamide core. These structural features potentially impart distinctive properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : This step often employs a condensation reaction between aniline derivatives and ethyl acetoacetate under acidic or basic conditions.

  • Introduction of the Propane-1-sulfonyl Group: : This can be achieved by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base like triethylamine.

  • Attachment of the Benzamide Moiety: : This final step involves coupling the intermediate with 3,4,5-triethoxybenzoic acid using reagents such as carbodiimides (e.g., EDCI) and catalytic amounts of a base (e.g., DMAP).

Industrial Production Methods

Industrial synthesis might streamline these reactions using high-throughput techniques and optimized conditions. Methods like microwave-assisted synthesis or continuous flow chemistry can enhance the efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under appropriate conditions, such as with m-chloroperoxybenzoic acid (m-CPBA), the compound can undergo oxidation at the tetrahydroquinoline ring.

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the benzamide can be reduced to the corresponding amine.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the ethoxy groups when treated with strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), room temperature.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), under inert atmosphere.

  • Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in aprotic solvents like THF or DMF.

Major Products Formed

The products vary depending on the reaction. Oxidation might yield quinoline N-oxides, reduction produces amines, and substitution forms ethers or other derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications:

  • Chemistry: : As a building block for creating complex organic molecules.

  • Biology: : Potentially as a ligand in binding studies for proteins and nucleic acids.

  • Medicine: : Investigated for its bioactive properties, including antimicrobial, anti-inflammatory, or anticancer activities.

  • Industry: : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets:

  • Molecular Targets: : It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: : Depending on its structure, it could interfere with signaling pathways, such as inhibiting kinases or modulating receptor activities.

Comparison with Similar Compounds

Unique Features

  • The presence of three ethoxy groups provides distinct solubility and lipophilicity characteristics.

  • The propane-1-sulfonyl group may impart unique chemical reactivity and biological activity.

List of Similar Compounds

  • 3,4,5-Triethoxybenzoic acid: : Lacks the sulfonyl and tetrahydroquinoline moieties.

  • N-(1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Similar but without ethoxy groups.

  • 1-Propane-1-sulfonyl-1,2,3,4-tetrahydroquinoline: : Simpler structure focusing on the tetrahydroquinoline core and sulfonyl group.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6S/c1-5-14-34(29,30)27-13-9-10-18-11-12-20(17-21(18)27)26-25(28)19-15-22(31-6-2)24(33-8-4)23(16-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIOUPGKQMQBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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